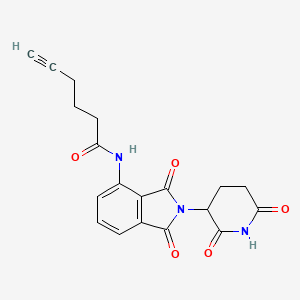
Pomalidomide-CO-C3-alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-CO-C3-alkyne is a derivative of pomalidomide, a well-known immunomodulatory drug. This compound is designed to be used in targeted protein degradation technologies, such as PROTACs (proteolysis-targeting chimeras). The addition of the alkyne group allows for click chemistry applications, enabling the synthesis of complex molecules for various research purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-CO-C3-alkyne typically involves multiple steps. One common method includes the reaction of pomalidomide with a PEGylated crosslinker containing an alkyne group. This reaction is facilitated by the use of coupling agents and suitable solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of pomalidomide and its derivatives often employs continuous flow chemistry. This method allows for safe operation, excellent reproducibility, and efficient large-scale production. The overall yield for such processes can range from 38% to 47% .
化学反応の分析
Types of Reactions
Pomalidomide-CO-C3-alkyne can undergo various chemical reactions, including:
Oxidation: This reaction can modify the alkyne group, potentially forming epoxides or other oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The alkyne group can participate in click chemistry reactions, forming triazoles when reacted with azides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for click chemistry reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, click chemistry reactions with azides will yield triazole derivatives, which are useful in various biochemical applications .
科学的研究の応用
Pomalidomide-CO-C3-alkyne has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in treating various cancers, including multiple myeloma.
Industry: Utilized in the production of high-throughput screening assays for drug discovery.
作用機序
Pomalidomide-CO-C3-alkyne exerts its effects primarily through its role in targeted protein degradation. The compound recruits the E3 ligase Cereblon, which tags target proteins for ubiquitination and subsequent degradation by the proteasome. This mechanism is crucial for its antineoplastic activity, particularly in multiple myeloma .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and antiangiogenic properties.
Lenalidomide: A more potent analog with similar applications in cancer treatment.
Pomalidomide-PEG3-Alkyne: Another derivative used in PROTAC research
Uniqueness
Pomalidomide-CO-C3-alkyne stands out due to its specific design for click chemistry applications, enabling the synthesis of diverse molecular structures. Its ability to facilitate targeted protein degradation makes it a valuable tool in both basic research and therapeutic development .
特性
分子式 |
C19H17N3O5 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hex-5-ynamide |
InChI |
InChI=1S/C19H17N3O5/c1-2-3-4-8-14(23)20-12-7-5-6-11-16(12)19(27)22(18(11)26)13-9-10-15(24)21-17(13)25/h1,5-7,13H,3-4,8-10H2,(H,20,23)(H,21,24,25) |
InChIキー |
LSVPHOZMNCJOHR-UHFFFAOYSA-N |
正規SMILES |
C#CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


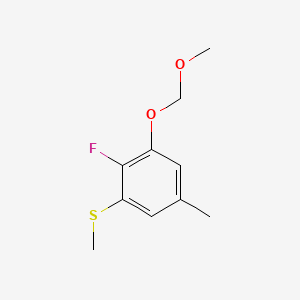

![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)

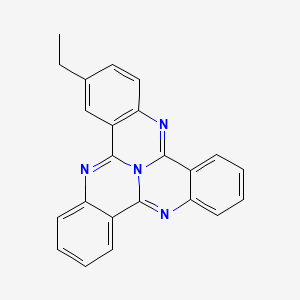
![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)
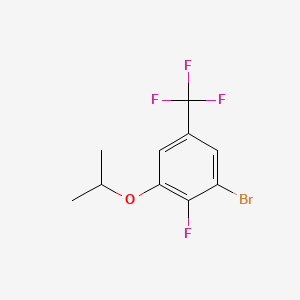
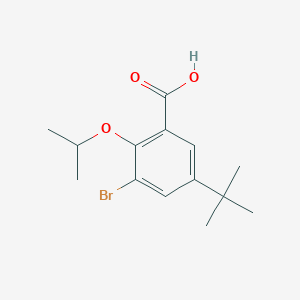
![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)

![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)

